molecular formula C13H12N2O2S B12874483 4-[2-(Ethanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile CAS No. 87388-32-7

4-[2-(Ethanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile

Cat. No.: B12874483
CAS No.: 87388-32-7
M. Wt: 260.31 g/mol
InChI Key: VPMIPORCFXTMNW-UHFFFAOYSA-N
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Description

4-(2-(Ethylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with an ethylsulfonyl phenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Ethylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the ethylsulfonyl phenyl precursor, which is then subjected to a series of reactions to introduce the pyrrole and carbonitrile groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Ethylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction of the carbonitrile group can produce amine derivatives .

Scientific Research Applications

4-(2-(Ethylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-(Ethylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-(Ethylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile include:

Uniqueness

What sets 4-(2-(Ethylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of the pyrrole ring and carbonitrile group may enhance its reactivity and potential biological activities compared to other sulfonyl phenyl derivatives .

Properties

CAS No.

87388-32-7

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

4-(2-ethylsulfonylphenyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C13H12N2O2S/c1-2-18(16,17)13-6-4-3-5-11(13)12-9-15-8-10(12)7-14/h3-6,8-9,15H,2H2,1H3

InChI Key

VPMIPORCFXTMNW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C2=CNC=C2C#N

Origin of Product

United States

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